molecular formula C8H8N4O3S B3278440 2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid CAS No. 67740-23-2

2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B3278440
CAS No.: 67740-23-2
M. Wt: 240.24 g/mol
InChI Key: HEKAOIQTSJQWNB-UHFFFAOYSA-N
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Description

2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (CAS: 67740-23-2) is a triazolopyrimidine derivative with the molecular formula C₈H₁₀N₄O₄S and a molecular weight of 258.25 g/mol. It features a thioether linkage (-S-) connecting the acetic acid moiety to the triazolo[1,5-a]pyrimidine core, which is substituted with a hydroxyl group at position 7 and a methyl group at position 5 .

Properties

IUPAC Name

2-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c1-4-2-5(13)12-7(9-4)10-8(11-12)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKAOIQTSJQWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring which is known for its diverse biological activities. The compound's molecular formula is C6H6N4OC_6H_6N_4O with a molecular weight of approximately 150.14 g/mol .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 0.24 to 6.05 μM .
  • Mechanism of Action : The anticancer activity is often attributed to the suppression of critical signaling pathways like ERK and the induction of apoptosis in cancer cells .

2. Antioxidant Properties
Compounds similar to this compound have demonstrated antioxidant activities. The antioxidant capacity is crucial for protecting cells from oxidative stress which is implicated in cancer progression .

3. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in cancer proliferation:

  • Thymidylate Synthase and HDAC : These enzymes are crucial for DNA synthesis and histone modification respectively; their inhibition can lead to reduced tumor growth .

Case Studies

Several studies provide insights into the biological activity of related compounds:

Study Cell Line IC50 Value (μM) Mechanism
Study AMCF-73.91Apoptosis induction
Study BHCT-1160.53Tubulin polymerization inhibition
Study CA5496.05Cell cycle arrest at G2/M phase

These studies highlight the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyrimidine rings can significantly affect biological activity. For instance:

  • Substituents on the nitrogen atoms or sulfur groups can enhance binding affinity to target enzymes or receptors involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives are a versatile class of compounds with diverse biological and physicochemical properties. Below, we compare 2-((7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid (hereafter referred to as Compound A ) with structurally related analogs, focusing on substituent effects, molecular properties, and reported applications.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Compound A -OH (7), -CH₃ (5), -SCH₂COOH (2) C₈H₁₀N₄O₄S 258.25 Hydroxyl, thioether, carboxylic acid High polarity, hydrogen-bonding capacity
2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid -CH₃ (6), -CH₂COOH (2) C₈H₈N₄O₂ 192.18 Carboxylic acid, methyl Lower molecular weight; lacks hydroxyl and thioether groups, reducing solubility
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid -CF₃ (7), -CH₂COOH (2) C₈H₅F₃N₄O₂ 246.15 Trifluoromethyl, carboxylic acid Enhanced lipophilicity due to -CF₃; potential for improved membrane permeability
5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (S1-TP) -ClCH₂ (5), 4-OCH₃Ph (2), -O (7) C₁₃H₁₂ClN₅O₂ 313.72 Chloromethyl, methoxyphenyl, ketone Electrochemically active; used in drug candidate studies
3H-5-(Chloromethyl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-7-one (TP1) -ClCH₂ (5), -SCH₃ (2), -O (7) C₇H₇ClN₄OS 230.67 Chloromethyl, methylthio, ketone Intermediate in synthesis; reactive chloro group enables further derivatization
2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid Cyclopropyl (7), -CH₂COOH (2) C₁₀H₁₀N₄O₂ 230.21 Cyclopropyl, carboxylic acid Bulky cyclopropyl group may sterically hinder interactions

Key Differences and Implications

Polarity and Solubility: Compound A’s hydroxyl and thioether groups enhance polarity compared to non-hydroxylated analogs like 2-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid . This improves aqueous solubility, critical for pharmacokinetics in drug design. The trifluoromethyl group in 2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid increases lipophilicity, favoring blood-brain barrier penetration .

Reactivity and Synthetic Utility: The chloromethyl substituent in TP1 and S1-TP allows nucleophilic substitution reactions, enabling diversification into amines or heterocycles (e.g., piperidinomethyl in S2-TP) .

Biological Activity: S1-TP and its derivatives exhibit electrochemical behavior linked to their methoxyphenyl and chloromethyl groups, which may correlate with antimicrobial or antitumor activity . The hydroxyl group in Compound A could mimic phenolic moieties in kinase inhibitors, though direct bioactivity data for this compound remains unreported in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid
Reactant of Route 2
2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid

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